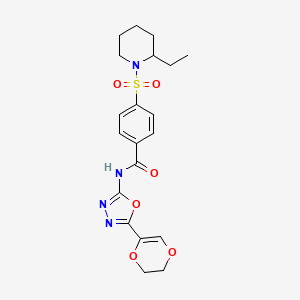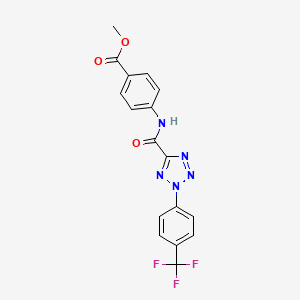
methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate is a complex organic compound featuring a trifluoromethyl group, a tetrazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate typically involves multiple steps:
-
Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 4-(trifluoromethyl)benzonitrile can react with sodium azide in the presence of a suitable catalyst to form 4-(trifluoromethyl)phenyl tetrazole.
-
Amidation: : The tetrazole derivative is then subjected to an amidation reaction with 4-aminobenzoic acid to form the carboxamido intermediate. This step often requires coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
-
Esterification: : Finally, the carboxylic acid group of the intermediate is esterified with methanol in the presence of an acid catalyst such as sulfuric acid or a base like sodium methoxide to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzoate ester moiety, leading to the formation of carboxylic acids.
-
Reduction: : Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
-
Substitution: : The trifluoromethyl group and the tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoic acid.
Reduction: Formation of methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of compounds.
Medicine
In medicine, compounds containing the tetrazole ring are investigated for their potential as antihypertensive agents, due to their ability to inhibit angiotensin-converting enzyme (ACE). The trifluoromethyl group further enhances the pharmacokinetic properties of these molecules.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical stability, due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The trifluoromethyl group enhances binding affinity and metabolic stability, making the compound more effective.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(trifluoromethyl)benzoate
- 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoic acid
- Methyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate
Uniqueness
Compared to similar compounds, methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate stands out due to the combined presence of the trifluoromethyl group and the tetrazole ring. This combination imparts unique chemical and biological properties, such as enhanced metabolic stability and increased binding affinity to biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 4-[[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O3/c1-28-16(27)10-2-6-12(7-3-10)21-15(26)14-22-24-25(23-14)13-8-4-11(5-9-13)17(18,19)20/h2-9H,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNDMEPXJKWDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
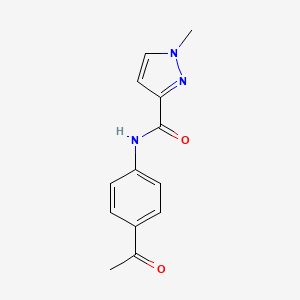
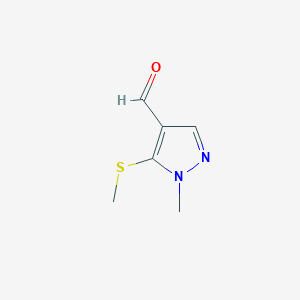
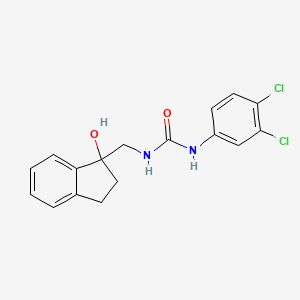
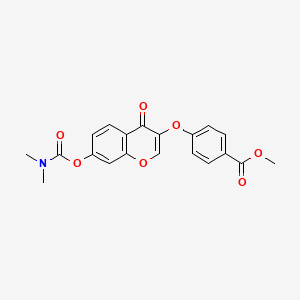

![N-cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2880436.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2880438.png)

![2-[(Dimethylamino)methyl]-4-nitrophenol](/img/structure/B2880440.png)
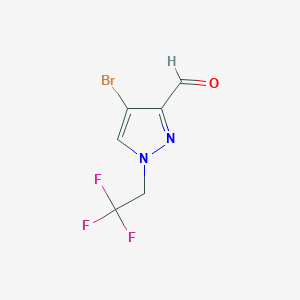
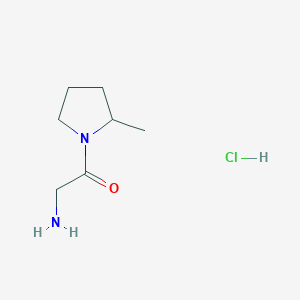
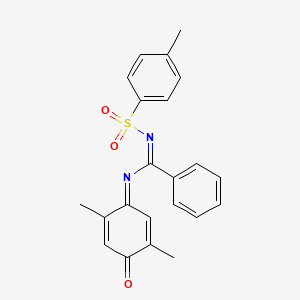
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2880448.png)
